

Application Notes and Protocols for the Mass Spectrometric Identification of Octopinic Acid

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Compound of Interest

Compound Name: *Octopinic acid*

Cat. No.: *B1252799*

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Introduction

Octopinic acid is a naturally occurring amino acid derivative known as an opine. Opines are produced in plant crown gall tumors induced by *Agrobacterium tumefaciens* and serve as a nutrient source for the bacteria.[1][2] The detection and quantification of **octopinic acid** can be crucial for studying plant-pathogen interactions, bacterial metabolism, and for potential applications in biotechnology and drug development. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers a highly sensitive and specific platform for the identification and quantification of **octopinic acid** in complex biological matrices.

This document provides detailed application notes and protocols for the identification and quantification of **octopinic acid** using mass spectrometry.

Physicochemical Properties of Octopinic Acid

A thorough understanding of the analyte's properties is fundamental for method development.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₆ N ₂ O ₄	[1][3]
Molecular Weight	204.22 g/mol	[1]
Monoisotopic Mass	204.1110 Da	
Structure	N ² -[(1R)-1-carboxyethyl]-L-ornithine	
Predicted LogP	-3.5	
Predicted pKa	2.2, 9.8 (acidic), 10.9 (basic)	

Mass Spectrometry Techniques for Octopinic Acid Analysis

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the recommended technique for the analysis of **octopinic acid** due to its high polarity and non-volatile nature.

Liquid Chromatography

Given the polar nature of **octopinic acid**, reversed-phase chromatography with an aqueous mobile phase is suitable. To enhance retention and peak shape, ion-pairing agents or hydrophilic interaction liquid chromatography (HILIC) could also be considered.

Mass Spectrometry

Electrospray ionization (ESI) is the preferred ionization technique for polar molecules like **octopinic acid** and can be operated in both positive and negative ion modes. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides the highest selectivity and sensitivity for quantification.

Experimental Protocols

Sample Preparation from Plant Tissues

This protocol is designed for the extraction of **octopinic acid** from plant crown gall tissues.

- Homogenization: Weigh 50-100 mg of fresh plant tissue and homogenize in 1 mL of 80% methanol using a bead beater or mortar and pestle.
- Extraction: Vortex the homogenate for 10 minutes at 4°C.
- Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.
- Supernatant Collection: Transfer the supernatant to a new microcentrifuge tube.
- Drying: Evaporate the solvent to dryness using a vacuum concentrator or a stream of nitrogen.
- Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
- Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before LC-MS/MS analysis.

Derivatization Protocol (Optional)

For enhanced chromatographic retention and ionization efficiency, derivatization of the carboxylic acid and/or amine groups can be performed. Derivatization with 3-nitrophenylhydrazine (3-NPH) is a common method for carboxylic acids.

- Reagent Preparation:
 - 200 mM 3-NPH in 50% acetonitrile/water.
 - 120 mM N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) with 6% pyridine in 50% acetonitrile/water.
- Reaction: To the dried sample extract, add 20 µL of 200 mM 3-NPH and 20 µL of 120 mM EDC/pyridine solution.
- Incubation: Vortex and incubate at 40°C for 30 minutes.
- Dilution: Dilute the reaction mixture with 960 µL of 10% acetonitrile/water.

- Analysis: The sample is ready for LC-MS/MS analysis.

LC-MS/MS Method

The following are recommended starting conditions for the analysis of underivatized **octopinic acid**.

Parameter	Recommended Condition
LC System	High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column	Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes
Flow Rate	0.3 mL/min
Column Temperature	40°C
Injection Volume	5 µL
Ionization Mode	ESI Positive
Ion Source Temp.	350°C
Capillary Voltage	3.5 kV
Cone Voltage	30 V
Collision Gas	Argon

Data Presentation: Quantitative Parameters

The following table summarizes the expected quantitative performance of the proposed LC-MS/MS method. These are target values for method validation.

Parameter	Expected Performance
Limit of Detection (LOD)	0.1 - 1 ng/mL
Limit of Quantification (LOQ)	0.5 - 5 ng/mL
Linearity (R^2)	> 0.99
Dynamic Range	1 - 1000 ng/mL
Precision (%RSD)	< 15%
Accuracy (%Recovery)	85 - 115%

Predicted Mass Spectral Data

Predicted Adducts

Adduct	m/z
[M+H] ⁺	205.1183
[M+Na] ⁺	227.1002
[M+K] ⁺	243.0741
[M-H] ⁻	203.1037

Data predicted based on the molecular formula.

Predicted Fragmentation and MRM Transitions

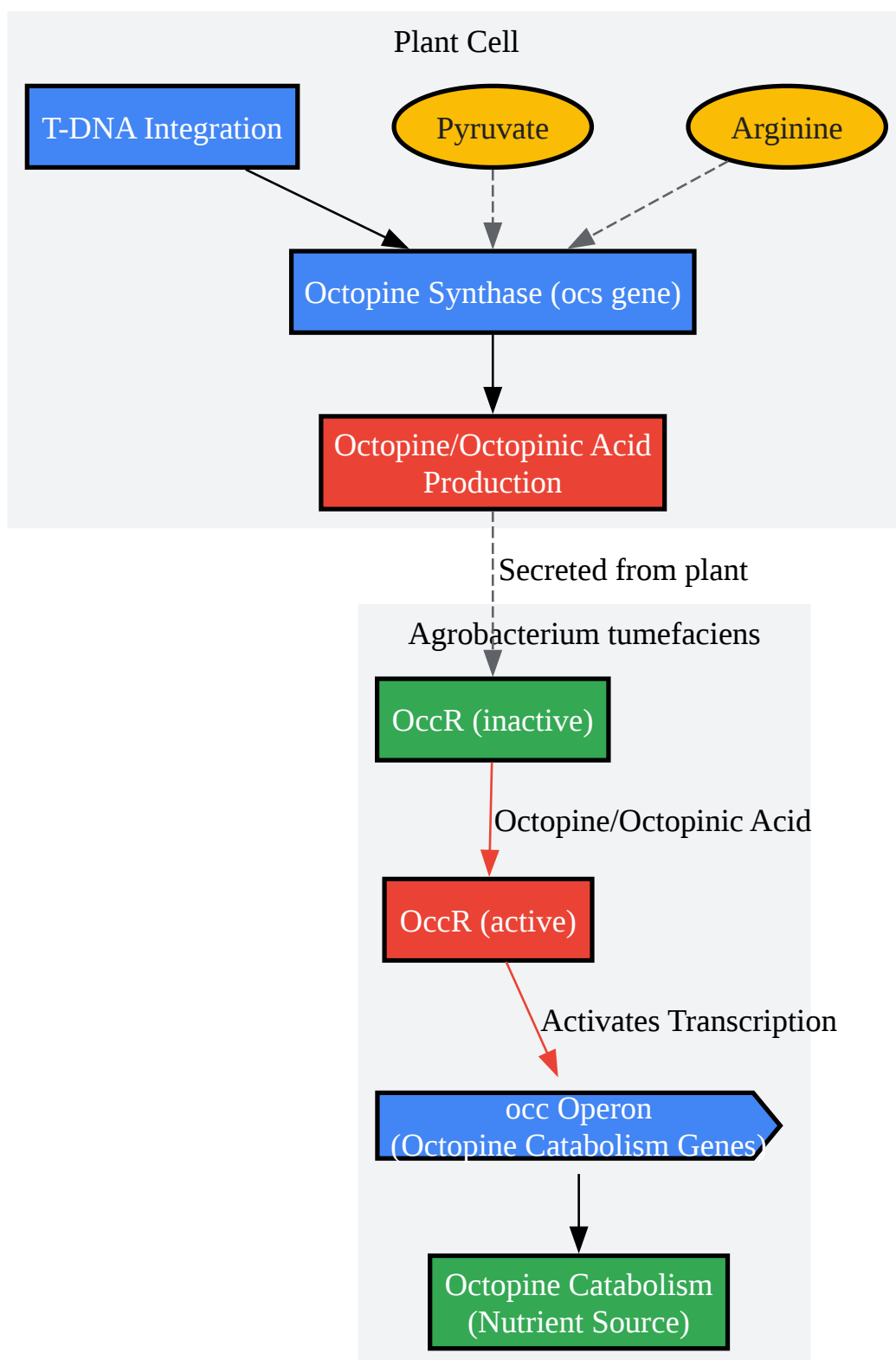
Based on the structure of **octopinic acid**, the following fragmentation pathways and corresponding MRM transitions are proposed for positive ion mode. The most intense and specific transitions should be determined experimentally.

Precursor Ion (m/z)	Predicted Product Ion (m/z)	Proposed Fragmentation
205.12	187.11	Loss of H ₂ O
205.12	159.11	Loss of COOH + H
205.12	116.07	Loss of ornithine moiety
205.12	88.04	Loss of alanine moiety + COOH
205.12	70.07	Immonium ion of ornithine

Mandatory Visualizations

Experimental Workflow





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